1H-Pyrazole-3,5-dimethanamine

Description

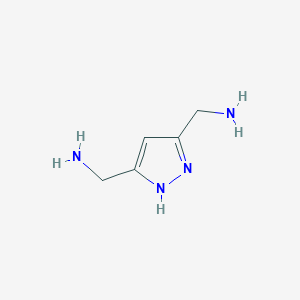

Structure

2D Structure

3D Structure

Properties

CAS No. |

144693-57-2 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

[3-(aminomethyl)-1H-pyrazol-5-yl]methanamine |

InChI |

InChI=1S/C5H10N4/c6-2-4-1-5(3-7)9-8-4/h1H,2-3,6-7H2,(H,8,9) |

InChI Key |

SROLPISZZRIWCU-UHFFFAOYSA-N |

SMILES |

C1=C(NN=C1CN)CN |

Canonical SMILES |

C1=C(NN=C1CN)CN |

Synonyms |

1H-Pyrazole-3,5-dimethanamine(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazole 3,5 Dimethanamine and Its Derivatives

Classical Synthetic Routes to Pyrazole-3,5-diamine Systems

Traditional approaches to constructing the pyrazole (B372694) ring often involve the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. These methods have been the foundation for pyrazole synthesis for over a century.

The most fundamental and widely employed method for synthesizing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process historically known as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.com This reaction is versatile, allowing for the preparation of a wide array of substituted pyrazoles. However, when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, the reaction can lead to a mixture of regioisomers. mdpi.com

A common strategy to synthesize 3,5-diaminopyrazole derivatives specifically involves the reaction of hydrazine with nitrile-containing precursors. For instance, 2-(arylhydrazono)propanedinitriles can be obtained through the diazotization of anilines followed by condensation with malononitrile (B47326). connectjournals.com These intermediates then undergo cyclization with hydrazine or its derivatives to yield 4-arylazo-3,5-diaminopyrazoles. connectjournals.com A similar approach involves the reaction of malononitrile with a diazotized aniline (B41778), which upon treatment with hydrazine hydrate (B1144303), yields 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine derivatives. chemmethod.comchemmethod.com

The reaction conditions for these condensations can vary. While some are carried out in solvents like ethanol (B145695) at room temperature, others may require heating or the use of acidic or basic catalysts to facilitate the reaction. nih.govmdpi.com For example, the reaction of 2-(phenyldiazenyl)malononitrile with hydrazine hydrate can be conducted at 60°C to produce the corresponding 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine. chemmethod.comchemmethod.com

Table 1: Examples of Condensation Reactions for Pyrazole-3,5-diamine Synthesis

| Starting Materials | Reagents | Product | Reference(s) |

| 2-(arylhydrazono) propanedinitriles | Hydrazine hydrate | 4-arylazo-3,5-diaminopyrazoles | connectjournals.com |

| 2-(phenyldiazenyl) malononitrile | Hydrazine hydrate | 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine | chemmethod.comchemmethod.com |

| Aniline, Malononitrile | Nitrous acid, Sodium acetate, Hydrazine | 4-aryl-3,5-diamino-1H-pyrazole derivatives | nih.gov |

Cyclization reactions are central to the formation of the 1H-pyrazole ring. These can be intramolecular or intermolecular and often involve the formation of a five-membered ring from an acyclic precursor. One common strategy involves the cyclization of α,β-alkynic hydrazones, which can be prepared from the reaction of hydrazines with propargyl aldehydes and ketones. acs.org Treatment of these hydrazones with an electrophile, such as molecular iodine, induces an electrophilic cyclization to produce 4-iodopyrazoles in good yields. acs.org

Another approach is the [3+2] cycloaddition of 1,3-dipoles with alkynes. rsc.org For instance, nitrile imines, which can be generated in situ from hydrazines and aldehydes, undergo a 1,3-dipolar cycloaddition with alkynes to form pyrazoles. rsc.org This method offers a high degree of regioselectivity.

The cyclization can also be achieved through the reaction of α,β-unsaturated ketones with hydrazine derivatives, which typically first form pyrazolines that are subsequently oxidized to pyrazoles. mdpi.com The use of a leaving group on the vinyl ketone can lead directly to the pyrazole. mdpi.com

Furthermore, pyranones can serve as precursors for pyrazoles. The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can yield 5-substituted pyrazoles. nih.gov

Advanced and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and scalable methods for pyrazole synthesis. These advanced strategies aim to improve upon the limitations of classical methods.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a one-pot fashion. beilstein-journals.org For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by a mild Lewis acid like Yb(PFO)₃ to produce pyrazole-4-carboxylates. beilstein-journals.org Another example is a three-component synthesis of 3,4,5-trisubstituted pyrazoles from vinyl azides, aldehydes, and tosylhydrazine. organic-chemistry.org

These reactions often exhibit high regioselectivity and can be performed under mild conditions. beilstein-journals.orgrsc.org The versatility of MCRs allows for the creation of diverse libraries of pyrazole derivatives for various applications. nih.gov

The use of environmentally benign solvents is a key aspect of green chemistry. Polyethylene glycol (PEG), particularly PEG-400, has gained attention as a recyclable, non-toxic, and effective reaction medium for organic synthesis. ijacskros.comsemanticscholar.orgresearchgate.netdntb.gov.ua

Several pyrazole syntheses have been successfully carried out in PEG-400. For instance, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized using PEG-400 as the reaction solvent. chemmethod.comchemmethod.com The reaction of 2-(phenyldiazenyl)malononitrile with hydrazine hydrate in PEG-400 at 60°C provided the desired products in good yields. chemmethod.comchemmethod.com PEG-400 can also be used as a medium for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives via a three-component reaction. semanticscholar.org

The benefits of using PEG include its thermal stability, ability to dissolve a range of organic and inorganic reagents, and ease of recovery and reuse, making it a sustainable alternative to volatile organic solvents. semanticscholar.orgresearchgate.netdntb.gov.ua

For the industrial production of pyrazole derivatives, scalability and safety are paramount. Flow chemistry has emerged as a powerful technology to address these challenges. researchgate.netgalchimia.comresearchgate.net It offers enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for continuous manufacturing. mdpi.comresearchgate.net

A notable example is the large-scale synthesis of 3,5-diamino-1H-pyrazole, where a potentially hazardous diazotization step was successfully transitioned to a safer and more manageable flow chemistry process. mdpi.com This allowed for the synthesis to be scaled up from 1 gram to 400 grams. mdpi.com The flow process involves the reaction of an aniline with tert-butyl nitrite (B80452) and malononitrile in a flow reactor to form an intermediate, which is then cyclized in a batch process with hydrazine hydrate. mdpi.com

Flow chemistry has also been utilized for the two-step synthesis of pyrazoles from acetophenones. galchimia.com The process involves the initial condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, followed by a second condensation with hydrazine in a continuous flow setup. galchimia.com This methodology allows for rapid optimization and efficient production. researchgate.netgalchimia.com

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Reference(s) |

| Scalability | Often challenging to scale up | More readily scalable | mdpi.comresearchgate.net |

| Safety | Handling of hazardous intermediates can be risky | Improved safety, especially for hazardous reactions | mdpi.commdpi.com |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters | researchgate.netgalchimia.com |

| Efficiency | Can have longer reaction times and workups | Often faster with potential for in-line purification | researchgate.netmdpi.com |

| Example | Lab-scale synthesis of 3,5-diamino-1H-pyrazole | Large-scale synthesis of 3,5-diamino-1H-pyrazole | mdpi.com |

Structural Modifications and Derivatization Strategies for 1h Pyrazole 3,5 Dimethanamine

Functionalization at Amine Positions (e.g., Acetylation)

The presence of two primary amine groups on the side chains at the 3 and 5 positions of the pyrazole (B372694) ring makes them prime targets for functionalization. These nucleophilic groups can readily react with a variety of electrophiles. One of the most common derivatization strategies is acetylation, which involves the introduction of an acetyl group.

This reaction is typically carried out by treating 1H-Pyrazole-3,5-dimethanamine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. jocpr.comjocpr.com The acetylation converts the primary amines into secondary amides. This transformation significantly alters the electronic and steric properties of the side chains, affecting factors like hydrogen bonding capacity, polarity, and solubility. Research on similar pyrazole structures has demonstrated that N-acetylation can influence the biological activity of the molecule. researchgate.netnih.gov

Table 1: Example of Amine Functionalization via Acetylation

| Reactant | Reagent | Reaction Type | Expected Product |

|---|

Exploration of Substitution Patterns on the Pyrazole Ring System

The pyrazole ring itself is an aromatic system that allows for structural modifications at both its nitrogen and carbon atoms. rrbdavc.org These modifications are crucial for fine-tuning the electronic properties and spatial arrangement of the entire molecule.

N-Substitution: The pyrazole ring contains a pyridine-like nitrogen atom and a pyrrole-like NH group. The pyrrole-like nitrogen can be deprotonated to form a nucleophilic pyrazole anion, which is then susceptible to reaction with electrophiles. nih.gov A common modification is N-alkylation or N-arylation at the N1 position, which can be achieved by reacting the pyrazole with alkyl or aryl halides. rrbdavc.org This substitution eliminates the N-H tautomerism and can be a critical step prior to other ring modifications. nih.gov

C-Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Due to the electronic distribution within the ring, electrophilic attack occurs regioselectively at the C4 position. rrbdavc.orgresearchgate.netscribd.com This position is the most nucleophilic carbon on the ring. nih.gov Various functional groups can be introduced at this position using standard electrophilic aromatic substitution protocols. For instance, Vilsmeier-Haack formylation introduces a formyl group, nitration introduces a nitro group, and sulfonation introduces a sulfonic acid group. scribd.comresearchgate.net These substitutions provide handles for further synthetic transformations, allowing for the creation of a diverse library of derivatives.

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Electrophile | Position of Substitution | Resulting Product Core |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | 1H-Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | 1H-Pyrazole-4-carbaldehyde |

| Halogenation (Bromination) | NBS | Br⁺ | C4 | 4-Bromo-1H-pyrazole |

Integration into Hybrid Heterocyclic Systems and Molecular Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecular architectures, including hybrid and fused heterocyclic systems. researchgate.net The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govnih.goveurekaselect.comnih.gov Its integration into larger molecules aims to combine its favorable properties with those of other heterocyclic systems to create novel compounds with enhanced or new functionalities. acs.org

The two primary amine groups of this compound provide the necessary functionality to construct new rings. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of seven-membered diazepine (B8756704) rings fused or bridged by the pyrazole core. Similarly, reactions with other bifunctional electrophiles can be used to synthesize a wide array of macrocycles and complex scaffolds. Aminopyrazoles are recognized as versatile starting materials for creating fused heterocycles like pyrazolopyrimidines and pyrazolopyridines through multicomponent reactions. researchgate.netchim.it This strategy of molecular hybridization is a cornerstone of modern drug discovery, allowing for the exploration of new chemical space. acs.orgrevistabionatura.org

Table 3: Examples of Hybrid Systems Derived from Pyrazole Scaffolds

| Pyrazole Derivative Type | Reactant Type | Resulting Hybrid System |

|---|---|---|

| Aminopyrazole | Cyclic-1,3-diketone | Pyrazole-fused pyridine (B92270) derivatives researchgate.net |

| Aminopyrazole | Bifunctional Reagents | Pyrazolo[1,5-a]pyrimidines chim.it |

| This compound | 1,3-Dicarbonyl Compound | Pyrazole-containing diazepine systems |

| Pyrazole | Thiazole Precursors | Pyrazolyl-thiazole hybrids researchgate.netdntb.gov.ua |

Theoretical and Computational Investigations of 1h Pyrazole 3,5 Dimethanamine and Its Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Electronic Structure and Reactivity Analyses

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 1H-pyrazole-3,5-dimethanamine and its derivatives. These computational methods provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

A key aspect of electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. For pyrazole (B372694) derivatives, DFT calculations have been employed to determine these frontier orbital energies and other quantum chemical parameters. derpharmachemica.comnih.gov These calculations help in understanding the charge transfer within the molecule and identifying the most probable sites for electrophilic and nucleophilic attacks. derpharmachemica.comresearchgate.net

Table 1: Calculated Quantum Chemical Properties of Pyrazole Derivatives

| Parameter | Description | Typical Calculated Values for Pyrazole Analogs |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substitution |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substitution |

| Energy Gap (ΔE) | ELUMO - EHOMO | Varies with substitution |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Varies with substitution researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Varies with substitution researchgate.net |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Varies with substitution nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Varies with substitution nih.gov |

Tautomerism Studies within the Pyrazole Ring System

The pyrazole ring system is known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net This results in the existence of two or more tautomeric forms that can be in equilibrium. The position of this equilibrium is influenced by several factors, including the nature of substituents, the solvent, and temperature. researchgate.netnih.gov

DFT calculations have proven to be an invaluable tool for studying the tautomerism of pyrazole derivatives. researchgate.netnih.gov By calculating the relative energies and Gibbs free energies of the different tautomers, researchers can predict the most stable form under specific conditions. researchgate.net For example, in the case of 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often found to be more stable than the 5-substituted tautomer, although this can be reversed depending on the electronic properties of the substituent. researchgate.netnih.gov

Theoretical studies have investigated the influence of various substituents, such as amino, methyl, and nitro groups, on the tautomeric equilibrium of the pyrazole ring. nih.gov These studies have shown that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents play a significant role in determining the preferred tautomeric form. nih.gov

Molecular Docking Simulations for Interaction Modeling

Prediction of Ligand-Receptor Binding Affinities and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). chemmethod.comrsc.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. rsc.orgnih.gov

For pyrazole derivatives, molecular docking studies have been instrumental in predicting their binding affinities and interaction patterns with various biological targets. chemmethod.comrsc.orgnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govchemmethod.com The binding affinity is often expressed as a docking score, which provides a qualitative estimate of the binding strength. chemmethod.com

In several studies, pyrazole-based compounds have been docked into the active sites of enzymes to elucidate their potential inhibitory mechanisms. chemmethod.comnih.gov For example, derivatives of 1H-pyrazole-3,5-diamine have been docked into the active site of Mycobacterium tuberculosis enzymes to understand their antitubercular activity. chemmethod.comchemmethod.com These studies have revealed crucial hydrogen bonding and van der Waals interactions with specific amino acid residues within the enzyme's active site. chemmethod.com The insights from molecular docking can guide the design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative

| Parameter | Description | Example Finding | Reference |

| Target Protein | The biological macromolecule to which the ligand binds. | Mycobacterium tuberculosis enzyme (PDB: 1G3U) | chemmethod.comchemmethod.com |

| Binding Affinity/Score | An estimation of the strength of the ligand-receptor interaction. | Excellent docking score | chemmethod.com |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | ASN, ALA, ASP | chemmethod.com |

| Types of Interactions | The nature of the chemical bonds and forces involved in binding. | Hydrogen bonding, van der Waals interactions | chemmethod.com |

Note: This table provides a generalized example based on studies of pyrazole analogs. Specific docking results for this compound would depend on the chosen target protein.

Advanced Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. uni-muenchen.de

NBO analysis is particularly useful for understanding hyperconjugative interactions, which are the interactions between filled bonding or lone pair orbitals and adjacent empty antibonding orbitals. The strength of these interactions can be quantified by second-order perturbation theory, providing a measure of the stabilization energy (E(2)). wisc.edu

Table 3: Key Parameters from NBO Analysis

| Parameter | Description | Significance |

| Natural Atomic Charges | The charge on each atom calculated based on the distribution of natural populations. uni-muenchen.de | Provides insight into the electrostatic potential and reactivity of different sites in the molecule. |

| Natural Hybrid Orbitals (NHOs) | Describes the hybridization of atomic orbitals involved in bonding. uni-muenchen.de | Helps to understand the geometry and bonding character of the molecule. |

| Stabilization Energy (E(2)) | The energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO. wisc.edu | Quantifies the strength of hyperconjugative and other intramolecular interactions, indicating their contribution to molecular stability. |

Note: Specific NBO analysis results for this compound would require dedicated quantum chemical calculations.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecular systems, offering profound insights into the nature of chemical bonds and intermolecular interactions. amercrystalassn.orgresearchgate.netwiley-vch.de This approach, based on the topology of the electron density (ρ), allows for the quantitative characterization of atomic and bond properties. amercrystalassn.orgresearchgate.netwiley-vch.de

In the study of pyrazole derivatives, QTAIM has been employed to elucidate the electronic structure and bonding characteristics. diva-portal.org The theory defines atoms as regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de The analysis focuses on critical points in the electron density, where the gradient is zero. These points are classified by their rank and signature, providing a detailed description of the chemical bonding. muni.cz

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are indicative of a chemical bond. muni.cz The properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For instance, the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are typical of ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz The energy density, H(r), which is the sum of the kinetic energy density, G(r), and the potential energy density, V(r), provides further insight; negative values of H(r) are characteristic of covalent bonds. researchgate.netmuni.cz

Theoretical studies on pyrazole analogs have utilized QTAIM to understand the influence of different substituents on the electronic properties and tautomeric equilibria of the pyrazole ring. rsc.orgresearchgate.net For example, calculations have shown that electron-donating and electron-withdrawing groups can significantly alter the stability of different tautomers by modifying the electron density distribution within the molecule. researchgate.net

The following table illustrates the type of data typically generated from a QTAIM analysis for a hypothetical set of bonds in a pyrazole derivative, based on general principles and findings for similar compounds.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in a Pyrazole Derivative

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| N-N | 0.320 | -0.850 | -0.450 | Covalent |

| C-N | 0.280 | -0.720 | -0.380 | Covalent |

| C-C | 0.260 | -0.650 | -0.320 | Covalent |

| C-H | 0.200 | -0.500 | -0.250 | Covalent |

| N-H···O | 0.035 | +0.090 | -0.002 | Hydrogen Bond |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. diva-portal.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (a sum of spherical atomic densities) is greater than that of all other pro-molecules in the crystal. researchgate.net The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in its crystalline environment and can be color-mapped with various properties, such as d_norm, shape index, and electrostatic potential, to highlight different types of intermolecular contacts. researchgate.netresearchgate.net

The d_norm surface, in particular, is useful for identifying and visualizing intermolecular hydrogen bonds and other close contacts. It combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Negative d_norm values (typically colored red) indicate contacts shorter than the van der Waals separation, highlighting significant interactions such as hydrogen bonds. researchgate.netnih.gov

The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the intermolecular contacts. researchgate.net It plots d_e against d_i, with the color of each point representing the relative area of the surface with that combination of distances. The percentage contribution of different types of contacts can be calculated from the fingerprint plot. researchgate.netnih.gov

While specific Hirshfeld surface analysis data for this compound is not available in the searched literature, the analysis of its analogs provides a strong indication of the types of interactions that would be expected to govern its crystal structure. The presence of amine groups suggests that N−H···N and N−H···Cg interactions would likely play a significant role in the crystal packing, in addition to the prevalent H···H and C···H contacts. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two illustrative pyrazole derivatives, showcasing the type of data obtained from this analysis.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Two Pyrazole Derivatives

| Contact Type | Compound I (%) diva-portal.org | Compound II (%) diva-portal.org |

| H···H | 50.7 | 49.5 |

| C···H/H···C | 28.1 | 26.1 |

| O···H/H···O | 11.3 | 16.1 |

| N···H/H···N | 8.4 | 6.9 |

| O···C/C···O | 0.4 | - |

| N···C/C···N | - | 0.4 |

| O···O | 1.0 | - |

| C···C | - | 1.0 |

Data sourced from a study on 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (I) and 5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II). diva-portal.org

Supramolecular Chemistry and Self Assembly with 1h Pyrazole 3,5 Dimethanamine Derivatives

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a fundamental and highly directional interaction that plays a pivotal role in the self-assembly of pyrazole-containing molecules. The 1H-pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom), making it an excellent synthon for constructing predictable supramolecular motifs. nih.gov

The self-assembly of NH-pyrazole derivatives frequently occurs through intermolecular N-H···N hydrogen bonds, leading to the formation of various structures such as dimers, trimers, tetramers, and infinite chains. nih.gov In symmetrically 3,5-disubstituted pyrazoles, these N-H···N hydrogen bonds can be particularly short, with N···N distances as low as 2.82 Å, indicating a strong interaction that can lead to dynamic proton disorder. nih.gov

Derivatives of 3,5-dimethylpyrazole (B48361) have been shown to form hydrogen-bonded multimeric motifs in the solid state. rsc.org For instance, quasielastic neutron scattering data on 3,5-dimethylpyrazole revealed that the hydrogen-bonded amide protons within trimer units undergo a short-range hopping motion, a phenomenon distinct from the larger tautomeric hop observed by NMR. rsc.org The activation energy for this short-range motion is significantly lower than that of the tautomeric proton hopping, highlighting the dynamic nature of these hydrogen-bonded assemblies. rsc.org

In more complex systems, such as those involving 3,5-disubstituted 1H-pyrazole incorporated into larger molecular frameworks, hydrogen bonding remains a primary driving force for self-assembly. For example, 26-membered diaza tetraester crowns containing two 1H-pyrazole units self-assemble into dimeric species through the formation of four hydrogen bonds involving the pyrazole (B372694) NH groups and tertiary amine groups within the crowns. nih.gov This has been confirmed by both X-ray crystallography and NMR analysis. nih.gov

The table below summarizes the types of hydrogen-bonded structures observed in various pyrazole derivatives.

| Compound/System | Hydrogen Bonding Motif | Resulting Supramolecular Structure |

| Symmetrically 3,5-substituted pyrazoles | N-H···N | Dimers, trimers, tetramers, infinite chains nih.gov |

| 3,5-dimethylpyrazole | N-H···N | Trimeric units rsc.org |

| 26-membered diaza tetraester crowns with 1H-pyrazole units | N-H···N (pyrazole) and interactions with tertiary amines | Dimeric species nih.gov |

| [Mn(bz)2(Hdmpz)2(H2O)] | O-H···O, N-H···O, C-H···O | Layered assembly mdpi.com |

| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole | Methanol-bridged N-H···O and O-H···N | Dimers nih.gov |

| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N | Supramolecular polymers (catemers) nih.gov |

| 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole | N-H···N (pyrazole) and N-H···N (amino) | 2D hydrogen-bonded network nih.gov |

Exploration of π-Stacking Interactions in Solid-State Structures

Alongside hydrogen bonding, π-stacking interactions are another significant non-covalent force that influences the solid-state packing of pyrazole derivatives. These interactions occur between the electron-rich π-systems of the pyrazole rings and other aromatic moieties within the molecular structure.

In coordination complexes, π-stacking can work in concert with hydrogen bonding to stabilize the crystal lattice. For example, in the manganese complex [Mn(bz)2(Hdmpz)2(H2O)], π-stacking interactions with a centroid-to-centroid distance of 3.62 Å, along with C-H···π interactions, contribute to the formation of a layered architecture. mdpi.com Similarly, the crystal structure of a related copper complex is stabilized by aromatic π-stacking in conjunction with hydrogen bonding. mdpi.com

Tripodal complexes designed with pyrazole units have also been shown to exhibit significant π-π stacking. In one such system, the self-assembly into a homochiral dimer is driven by both hydrogen bonding and π-stacking between the pyrazole rings of the two monomeric units. mdpi.com The centroid-to-centroid distance of approximately 3.4 Å and a small interplanar angle of less than 2° are indicative of a strong π-π interaction. mdpi.com This homochiral arrangement is a prerequisite for both the hydrogen bonding and the π-stacking to occur effectively. mdpi.com

However, the presence of π-stacking is not always a given, even in molecules designed to promote such interactions. A study of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which were synthesized to assess the formation of planar stacking columns, revealed that these molecules did not form the expected stacked structures in the solid state or in solution. nih.gov Instead, the crystalline structures adopted twisted or calyx-like conformations. This highlights that subtle structural differences can drastically affect the self-assembly process and the resulting supramolecular arrangement. nih.gov

The table below provides examples of π-stacking interactions in pyrazole-based solid-state structures.

| Compound/System | Type of π-Stacking | Geometric Parameters | Role in Supramolecular Structure |

| [Mn(bz)2(Hdmpz)2(H2O)] | Aromatic π-stacking | Centroid-to-centroid distance: 3.62 Å | Stabilizes the layered assembly mdpi.com |

| [Cotren(MepyrzH)3][Cotren(Mepyrz)3]2+ | π-π stacking of pyrazole rings | Centroid-to-centroid distance: ~3.4 Å; Interplanar angle: <2° | Drives the formation of homochiral dimers mdpi.com |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Not observed | - | Molecules adopt twisted or calyx conformations instead of stacked columns nih.gov |

Development of Molecular Receptors and Host-Guest Systems

The principles of supramolecular chemistry, particularly molecular recognition, are central to the development of molecular receptors and host-guest systems. These systems involve a host molecule that selectively binds a guest molecule through non-covalent interactions. Pyrazole derivatives, with their defined structural features and interaction sites, can be incorporated into larger macrocyclic or acyclic structures to create hosts for specific guests.

For instance, 26-membered diaza tetraester crowns containing two 1H-pyrazole-3,5-dicarbonyl units have been synthesized. nih.gov These macrocycles not only self-dimerize through hydrogen bonding but also show potential for host-guest chemistry. Preliminary studies have indicated that one of these crowns can interact with ethyleneurea in solution, forming 1:1, 2:1, and 2:2 host-guest complexes. nih.gov This demonstrates the potential of pyrazole-containing macrocycles to act as receptors for small organic molecules.

The design of effective host-guest systems relies on a deep understanding of the interplay of various non-covalent interactions. While hydrogen bonding is a primary tool, other interactions such as C-H···O and C-H···π can also play a crucial role in controlling the crystal packing and complexation. ias.ac.in The creation of a well-defined cavity with specific binding sites within the host molecule is essential for selective guest recognition. The synthesis of complex, multi-component supramolecular architectures, such as metallomacrocycles, often relies on the coordination-driven self-assembly of donor and acceptor tectons, which can include pyrazole-based ligands. frontiersin.org

Design and Engineering of Supramolecular Materials

The self-assembly properties of 1H-pyrazole-3,5-dimethanamine and its derivatives make them valuable components in the design and engineering of novel supramolecular materials. These materials, formed through the spontaneous organization of molecular building blocks, can exhibit a wide range of interesting properties and functions. greenawaylab.com

Coordination-driven self-assembly, which utilizes the directional and strong bonds between metal ions and ligands, is a powerful strategy for constructing discrete two- and three-dimensional supramolecular ensembles. nih.gov Pyrazole derivatives are excellent ligands in this context, as they provide a nitrogen donor site for coordination to a metal ion, while the N-H group can participate in hydrogen bonding to create extended networks. researchgate.net This approach has been used to create a variety of coordination polymers and metal-organic frameworks (MOFs) with diverse topologies and potential applications in areas such as catalysis and gas storage. researchgate.netresearchgate.net

The design of these materials is a process of "supramolecular engineering," where systematic changes to the molecular components are made to control the structure and properties of the resulting bulk material. wiley.com By carefully selecting the pyrazole-based building blocks and the other components of the system, it is possible to create materials with tailored functions, such as stimuli-responsive polymers that can undergo reversible self-assembly in response to external triggers. mdpi.com

Catalytic Applications of 1h Pyrazole 3,5 Dimethanamine and Its Complexes

Pyrazole-Based Ligands in Transition Metal-Catalyzed Reactions

Pyrazole (B372694) moieties are valued as ligands in transition metal catalysis due to their dual functionality: a pyridine-type nitrogen atom that readily coordinates to metal centers and an adjacent N-H group that can engage in hydrogen bonding or be deprotonated to form a pyrazolate anion. This N-H group is a key feature of protic pyrazoles, allowing for metal-ligand cooperation in catalytic cycles. The deprotonation of the pyrazole NH renders the ligand more electron-donating, which can influence the reactivity of the metal center.

Chelating ligands incorporating pyrazole units have been a rational design strategy to ensure stable coordination and facilitate cooperative reactivity. Pincer-type ligands, for instance, which feature a central aromatic ring flanked by two coordinating arms, have been extensively studied. A notable example is 2,6-bis(1H-pyrazol-3-yl)pyridine and its derivatives, where the two protic pyrazole groups are held in a rigid trans-like geometry. nih.gov This structural constraint significantly influences the resulting metal complex's properties and catalytic behavior. nih.gov

The introduction of substituents onto the pyrazole ring, such as the two methanamine groups in 1H-Pyrazole-3,5-dimethanamine , can be expected to create a tetradentate N,N',N'',N'''-donor ligand. The amine functionalities introduce additional coordination sites and the potential for hydrogen bonding, which can play a crucial role in substrate activation and the stabilization of transition states. While extensive research exists for pyrazole-based ligands in general, specific studies detailing the catalytic activity of This compound complexes in transition metal-catalyzed reactions are not widely documented in publicly available research. The potential of this ligand is inferred from the broader class of pyrazole-containing ligands.

Homogeneous Catalysis Utilizing Protic Pyrazole Complexes

Homogeneous catalysis offers advantages in terms of catalyst activity and selectivity, often operating under milder reaction conditions than heterogeneous systems. Protic pyrazole complexes are particularly suited for homogeneous catalysis due to their solubility and the tunable nature of the metal-ligand bond. nih.gov The proton-responsive nature of the pyrazole N-H group is a central theme in the catalytic applications of these complexes. nih.gov

The acidity of the pyrazole N-H proton is enhanced upon coordination to a Lewis acidic metal center. This facilitates deprotonation, leading to a pyrazole-pyrazolato complex. This transformation can be a key step in catalytic cycles, enabling metal-ligand cooperation where both the metal and the ligand participate in bond activation processes. For example, the deprotonated pyrazolato ligand can act as a Brønsted base, while the metal center functions as a Lewis acid. nih.gov

Exploration of Specific Organic Transformation Catalysis

The versatility of pyrazole-based ligands has led to their exploration in a variety of specific organic transformations. For instance, complexes of pyrazole derivatives have been investigated as catalysts for oxidation reactions, hydrogenations, and carbon-carbon bond-forming reactions.

The catalytic activity in these transformations is often attributed to the ability of the pyrazole ligand to stabilize different oxidation states of the metal center and to facilitate substrate coordination and activation. The electronic and steric properties of the pyrazole ligand, which can be fine-tuned by the introduction of substituents, play a critical role in determining the outcome of the catalytic reaction.

In the case of This compound , the two aminomethyl groups at the 3 and 5 positions would create a specific chelation environment around a metal center. This could enforce a particular coordination geometry, which in turn could lead to high selectivity in certain organic transformations. However, at present, there is a lack of specific research findings and data tables in the scientific literature that detail the application of This compound or its complexes in catalyzing specific organic transformations. The potential applications remain an area for future research and exploration.

Biological Activity and Structure Activity Relationships Sar of 1h Pyrazole 3,5 Dimethanamine Derivatives

Antiproliferative and Anticancer Research (Mechanistic Focus)

The anticancer potential of pyrazole (B372694) derivatives has been extensively investigated, with many compounds demonstrating significant efficacy through various mechanisms of action. mdpi.com These compounds often target key proteins and pathways involved in cancer cell proliferation and survival.

Inhibition of Enzyme Targets (e.g., Kinases)

A primary mechanism through which pyrazole derivatives exert their antiproliferative effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Several pyrazole-containing compounds have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.gov

For instance, a series of 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit excellent inhibitory activity against both FLT3 and CDKs. nih.gov One particular compound, FN-1501, demonstrated potent inhibition of FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies revealed that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring is critical for this dual inhibitory activity. nih.gov

Furthermore, certain 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have shown promising EGFR inhibitory activity, with some derivatives exhibiting IC50 values superior to the standard drug erlotinib. mdpi.com Similarly, other pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. mdpi.com The substitution pattern on the pyrazole ring plays a significant role in the kinase inhibitory activity, with electron-donating groups at specific positions enhancing the potency against VEGFR-2. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference |

| 1H-pyrazole-3-carboxamides (e.g., FN-1501) | FLT3, CDK2, CDK4, CDK6 | Potent dual inhibitors with nanomolar IC50 values. nih.gov | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | EGFR | Superior inhibitory activity compared to erlotinib. mdpi.com | mdpi.com |

| 5-alkylated selanyl-1H-pyrazole derivatives | EGFR, VEGFR-2 | Potent dual inhibitors. mdpi.com | mdpi.com |

| 1,3,4-triarylpyrazole derivatives | V600E-B-RAF, C-RAF, FLT3, p38α/MAPK14 | Highest potency against p38α with an IC50 of 515 nM. nih.gov | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 is a highly potent and selective CDK2 inhibitor (Ki = 0.005 µM). mdpi.com | mdpi.com |

This table is for illustrative purposes and includes data on various pyrazole derivatives, not exclusively 1H-Pyrazole-3,5-dimethanamine derivatives, to demonstrate the broader activity of the pyrazole scaffold.

In vitro Cellular Pathway Modulation and Growth Inhibition in Cell Lines

The kinase inhibitory activity of pyrazole derivatives translates into potent growth inhibition across a variety of cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways. nih.govwaocp.org

For example, the dual FLT3/CDK inhibitor FN-1501 showed significant antiproliferative activity against the MV4-11 human leukemia cell line (IC50: 0.008 μM), which is known to have an FLT3 internal tandem duplication. nih.gov This activity was correlated with the suppression of retinoblastoma phosphorylation and the inhibition of the FLT3, ERK, AKT, and STAT5 signaling pathways, ultimately leading to apoptosis. nih.gov

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to be potent inhibitors of Bcl-2, a key anti-apoptotic protein. rsc.org Several of these compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar range. rsc.org SAR studies highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups enhanced the cytotoxic effects. rsc.org These compounds were also shown to induce DNA damage. rsc.org

Furthermore, pyrazole analogues have demonstrated potent activity against triple-negative breast cancer cells (MDA-MB-468). waocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, exhibited a lower IC50 value than the standard drug Paclitaxel and was found to induce cell cycle arrest in the S phase, elevate reactive oxygen species (ROS) levels, and increase caspase 3 activity. waocp.org

Table 2: In vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference |

| FN-1501 | MV4-11 (Leukemia) | 0.008 μM | Inhibition of FLT3, ERK, AKT, STAT5 pathways; apoptosis induction. nih.gov | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | 3.9–35.5 μM | Bcl-2 inhibition, DNA damage. rsc.org | rsc.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | 14.97 μM (24h), 6.45 μM (48h) | S phase cell cycle arrest, ROS generation, caspase 3 activation. waocp.org | waocp.org |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 to 6.28 μM | Not specified. mdpi.com | mdpi.com |

| 1H-benzofuro[3,2-c]pyrazole derivatives | K562, A549, MCF7 | More active than standard drug ABT-751. | Tubulin polymerization inhibition. mdpi.com | mdpi.com |

This table is for illustrative purposes and includes data on various pyrazole derivatives, not exclusively this compound derivatives, to highlight the diverse anticancer activities of the pyrazole scaffold.

Antimicrobial Research

The pyrazole nucleus is a key structural motif in a number of compounds with potent antimicrobial properties, including activity against mycobacteria, bacteria, and fungi.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis strains)

Several series of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. For example, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were tested against the H37Rv strain of M. tuberculosis. chemmethod.comresearchgate.net Certain compounds within this series demonstrated excellent activity, comparable to standard anti-tubercular drugs. chemmethod.comresearchgate.net Molecular docking studies suggested that these compounds may act by inhibiting enzymes such as the Mtb Pks13 Thioesterase domain. chemmethod.comresearchgate.net

Another study identified NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) as a potent inhibitor of intracellular M. tuberculosis growth. nih.gov This compound was found to induce autophagy in human macrophages, thereby inhibiting the survival of the bacteria within the host cells. nih.gov SAR studies on NSC 18725 analogs indicated that the nitroso functional group is important for its antimycobacterial activity. nih.gov

Additionally, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have shown interesting antitubercular activity against the M. tuberculosis H37Rv reference strain. nih.gov

**Table 3: Antimycobacterial Activity of Selected Pyrazole Derivatives against *M. tuberculosis***

| Compound/Derivative Class | Strain(s) | Key Findings | Reference |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | H37Rv | Excellent activity, comparable to standard drugs. chemmethod.comresearchgate.net | chemmethod.comresearchgate.net |

| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | Intracellular M. tuberculosis | MIC99 of 0.3125 μM; induces autophagy in macrophages. nih.gov | nih.gov |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | H37Rv | Interesting antitubercular activity. nih.gov | nih.gov |

| Pyrazole-based sulfonamides | Not specified | Selective antibacterial activity against B. subtilis but limited antimycobacterial activity. dergipark.org.tr | dergipark.org.tr |

This table provides examples of antimycobacterial activity from various pyrazole derivatives to illustrate the potential of this chemical class.

General Antibacterial and Antifungal Activities

Beyond their antimycobacterial effects, pyrazole derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens. nih.govmdpi.com

In terms of antibacterial activity, novel pyrazole phenyl methanamine derivatives have demonstrated significant efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacterial strains. ijsred.com Certain compounds in this series displayed potent activity against all tested strains. ijsred.com Similarly, a series of 14 pyrazole-based sulfonamide derivatives showed selective and high antibacterial activity against B. subtilis, with some compounds being more effective than the reference drug chloramphenicol. dergipark.org.tr

Regarding antifungal activity, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have exhibited excellent activity against a clinical strain of Candida albicans. nih.gov Additionally, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were evaluated for their in vitro activity against several phytopathogenic fungi. nih.gov One isoxazolol pyrazole carboxylate derivative, in particular, displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value better than the commercial fungicide carbendazol. nih.gov SAR studies of other 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that the introduction of an indazole group can lead to a broader spectrum of antifungal activity. mdpi.com

Table 4: General Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Organism(s) | Activity | Reference |

| Pyrazole phenyl methanamine derivatives | B. subtilis, S. aureus, A. niger, C. albicans | Significant antibacterial and antifungal activity. ijsred.com | ijsred.com |

| Pyrazole-based sulfonamides | B. subtilis | High antibacterial activity, some more potent than chloramphenicol. dergipark.org.tr | dergipark.org.tr |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | C. albicans | Excellent antifungal activity. nih.gov | nih.gov |

| Isoxazolol pyrazole carboxylates | R. solani | Strong antifungal activity, better than carbendazol. nih.gov | nih.gov |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Various phytopathogenic fungi | Moderate to excellent antifungal activities. mdpi.com | mdpi.com |

This table includes examples of the broad-spectrum antimicrobial activity of various pyrazole derivatives.

Anti-inflammatory Research and Mechanisms

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with several pyrazole-containing drugs being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs). nih.gov

Research into novel pyrazole derivatives continues to identify compounds with significant anti-inflammatory potential. For example, a newly synthesized pyrazole derivative, E-4-[3-(4-methylphenyl)-5-hydroxyliminomethyl-1H-pyrazol-1-yl]benzenesulfonamide (AD732), was evaluated for its anti-inflammatory activity in carrageenan-induced rat paw edema and cotton pellet granuloma tests. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been employed to explore the structural requirements for the anti-inflammatory activity of pyrazole derivatives. neuroquantology.com One such study focused on the inhibition of p38 kinase, a key enzyme in the inflammatory response, and identified important 3D descriptors for the binding of pyrazole derivatives to this target. neuroquantology.com

Furthermore, pyrazole carboxylic acid hydrazide analogs have been the subject of structure-activity studies to understand their anti-inflammatory properties. acs.org The anti-inflammatory activity of pyrazole derivatives is a significant area of research, with ongoing efforts to develop more potent and selective agents with improved safety profiles. japsonline.comsemanticscholar.orgrjeid.com

Table 5: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | In vivo/In vitro Model | Mechanism of Action | Reference |

| E-4-[3-(4-methylphenyl)-5-hydroxyliminomethyl-1H-pyrazol-1-yl]benzenesulfonamide (AD732) | Carrageenan-induced rat paw edema, cotton pellet granuloma | Not specified. researchgate.net | researchgate.net |

| Pyrazole derivatives (QSAR study) | Not specified | Inhibition of p38 kinase. neuroquantology.com | neuroquantology.com |

| Pyrazole carboxylic acid hydrazide analogs | Not specified | Not specified. acs.org | acs.org |

| 1-phenyl-1H-pyrazole derivatives | Rat models | Strong anti-inflammatory activity. semanticscholar.org | semanticscholar.org |

This table highlights some of the anti-inflammatory research conducted on various pyrazole derivatives.

Antioxidant Research (e.g., Free Radical Scavenging)

Research into the antioxidant properties of pyrazole derivatives has revealed their potential as effective free radical scavengers. While specific studies on this compound are not extensively available in the reviewed literature, the broader class of 3,5-disubstituted pyrazole derivatives has been a subject of significant investigation. The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

In a study on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, several compounds demonstrated notable antioxidant activity. The scavenging activity is attributed to the hydrogen-donating ability of the compounds, which neutralizes the DPPH free radical. This colorimetric assay shows a change from purple to yellow, indicating the extent of radical scavenging. For instance, certain derivatives exhibited significant scavenging percentages at a concentration of 80 mg/mL. derpharmachemica.comresearchgate.net The presence of specific functional groups was found to be crucial for this activity.

Further research on other pyrazole derivatives, such as those incorporating hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) moieties derived from 3,5-dimethyl-1H-pyrazole, has also highlighted their antioxidant potential. researchgate.net Some of these compounds have shown high radical scavenging capacity, with low IC50 values in both DPPH and ABTS assays, indicating potent antioxidant effects. researchgate.net The mechanism of action is often linked to the ability of the pyrazole nucleus and its substituents to stabilize free radicals. The presence of electron-donating groups is generally considered to enhance the antioxidant capacity of these molecules.

The following table summarizes the antioxidant activity of selected 3,5-disubstituted pyrazole derivatives from a representative study, demonstrating the range of scavenging activities observed.

| Compound ID | Substituents | DPPH Scavenging Activity (%) at 80 mg/mL |

| 1 | 2,4-dimethyl | 77.31 |

| 3 | 4-nitro | 58.79 |

| 4 | 2-bromo-4-methyl | 49.57 |

| 8 | 2-hydroxy-3,5-dimethyl | 96.64 |

| 10 | 4-hydroxy | 71.71 |

Data sourced from a study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. researchgate.net

Detailed Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The structure-activity relationship (SAR) studies of bioactive pyrazole derivatives provide valuable insights into the structural features that govern their antioxidant properties. For 3,5-disubstituted pyrazoles, the nature and position of the substituents on the pyrazole ring and any associated aryl rings play a pivotal role in their free radical scavenging ability.

A key factor influencing the antioxidant activity is the presence of electron-donating groups. Substituents such as hydroxyl (-OH) and methyl (-CH3) groups have been shown to significantly enhance the DPPH free radical scavenging activity. researchgate.net This is attributed to their ability to donate electrons, which stabilizes the resulting radical after hydrogen donation. For example, a derivative with hydroxyl and methyl substitutions (compound 8 in the table above) exhibited the highest scavenging activity of 96.64%. researchgate.net

Conversely, the presence of electron-withdrawing groups can have a varied or even detrimental effect on the antioxidant potential. While a nitro (-NO2) group, which is electron-withdrawing, was present in a moderately active compound (58.79% scavenging), substitutions with bromine (-Br) were found to be less favorable for the scavenging activity. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Approaches for Complex Pyrazole-Based Architectures

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with established methods including cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. bohrium.comnih.gov For 1H-Pyrazole-3,5-dimethanamine, future synthetic endeavors will likely focus on developing more sophisticated and efficient methodologies to construct complex molecular architectures.

Emerging trends in organic synthesis, such as C-H activation, flow chemistry, and photocatalysis, offer new avenues for the functionalization of the pyrazole core and the pendant methanamine groups. These modern techniques could provide access to novel derivatives that are difficult to obtain through traditional methods. researchgate.net For instance, late-stage functionalization using C-H activation could allow for the direct introduction of various substituents onto the pyrazole ring, enhancing molecular diversity.

Furthermore, the development of stereoselective synthetic routes will be crucial for creating chiral pyrazole-based ligands and catalysts. The inherent symmetry of this compound provides an interesting starting point for the design of asymmetric catalysts, where the two amine groups can be differentially functionalized.

| Synthetic Approach | Potential Advantage | Reference |

| Multi-component Reactions | High atom and step economy for rapid library synthesis. | bohrium.com |

| 1,3-Dipolar Cycloaddition | Regioselective synthesis of substituted pyrazoles. | nih.gov |

| C-H Functionalization | Direct modification of the pyrazole core, enabling late-stage diversification. | researchgate.net |

| Flow Chemistry | Improved reaction control, scalability, and safety for industrial applications. | |

| Asymmetric Synthesis | Access to chiral ligands and catalysts for stereoselective transformations. |

Advancements in Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound and its derivatives, computational modeling offers a powerful approach to predict molecular properties and guide the design of new compounds with optimized characteristics.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. eurasianjournals.comresearchgate.net This information is vital for understanding their chemical behavior and for designing derivatives with tailored electronic properties for applications in functional materials.

Molecular dynamics (MD) simulations and molecular docking studies are instrumental in predicting the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.comeurasianjournals.comnih.gov By simulating the interactions between a ligand and a protein at the atomic level, researchers can rationally design modifications to the this compound scaffold to enhance binding potency and selectivity. The integration of machine learning and artificial intelligence with these computational methods is poised to accelerate the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.comnih.gov

| Computational Method | Application in Pyrazole Research | Reference |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and molecular properties. | eurasianjournals.comresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior and conformational space of pyrazole derivatives. | eurasianjournals.comeurasianjournals.com |

| 3D-QSAR | Study of structure-activity relationships to guide lead optimization. | nih.gov |

Rational Design of Next-Generation Ligands and Functional Materials

The unique bifunctional nature of this compound makes it an excellent scaffold for the rational design of novel ligands and functional materials. The two primary amine groups can serve as key interaction points for binding to metal ions or as anchor points for polymerization.

In the realm of coordination chemistry, derivatives of this compound can be designed as versatile ligands for a wide range of metal ions. The resulting metal complexes could find applications in catalysis, sensing, and as magnetic materials. The pyrazole ring itself can participate in coordination and influence the electronic properties of the metal center. lifechemicals.com

For materials science, this compound can be used as a building block for the synthesis of novel polymers and metal-organic frameworks (MOFs). By incorporating the pyrazole moiety into a polymer backbone, materials with enhanced thermal stability and specific electronic or optical properties can be developed. nih.gov MOFs constructed from pyrazole-based linkers are being explored for applications in gas storage, separation, and catalysis.

Exploration of New Biological Targets and Elucidation of Underlying Mechanisms

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. frontiersin.orgnih.govmdpi.comresearchgate.net This is attributed to their ability to interact with a variety of biological targets, such as kinases, cyclooxygenase (COX) enzymes, and various receptors. nih.govresearchgate.netnih.gov

A key future direction for derivatives of this compound is the systematic exploration of new biological targets. High-throughput screening of compound libraries based on this scaffold against a wide array of assays can uncover novel therapeutic applications. The structural diversity that can be achieved through modification of the amine functionalities allows for the fine-tuning of activity and selectivity. eurasianjournals.com

Once a promising biological activity is identified, elucidating the underlying mechanism of action is paramount. nih.gov This involves a combination of biochemical assays, cell-based studies, and structural biology to identify the specific molecular target and understand how the compound modulates its function. For example, recent studies have investigated the mechanism of action of certain pyrazole derivatives in human platelets and endothelial cells, revealing their antioxidant and antiplatelet activities. nih.gov Such detailed mechanistic studies are crucial for the rational optimization of lead compounds and their progression into clinical development.

| Biological Target Class | Therapeutic Area | Reference |

| Protein Kinases | Cancer, Inflammatory Disorders | nih.govresearchgate.net |

| Cyclooxygenase (COX) | Inflammation, Pain | mdpi.comnih.gov |

| Monoamine Oxidase (MAO) | Neurological Disorders | frontiersin.org |

| Carbonic Anhydrase | Glaucoma, Epilepsy | nih.gov |

| G-protein Coupled Receptors | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.